![molecular formula C7H10Cl2O2 B2751549 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane CAS No. 160707-90-4](/img/structure/B2751549.png)

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

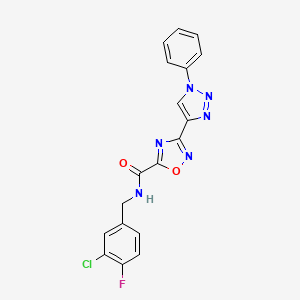

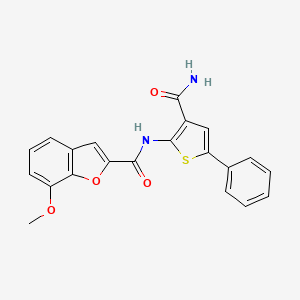

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane is a complex organic compound . It contains a total of 22 bonds, including 12 non-H bonds, 1 three-membered ring, 1 seven-membered ring, 1 eight-membered ring, and 2 aliphatic ethers .

Synthesis Analysis

The synthesis of this compound involves the dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes according to Makosza . This process results in the formation of the corresponding 4-substituted 8,8-dichloro (dibromo)-3,5-dioxabicyclo [5.1.0]octanes in good yields . Ultrasonic activation of the process considerably shortens the reaction time .Molecular Structure Analysis

According to the 1 3 C NMR spectra, the chair-twist equilibrium is essentially displaced toward the chair conformer for the exo isomers and toward the twist conformer for the endo structures . Similar results were obtained by AM1 semiempirical calculations which indicated that the CCl···O interaction largely determines the conformational equilibrium . The state of the diastereoisomer epimerization equilibrium depends on the size of the substituent at the acetal carbon atom .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes . The process is accelerated by ultrasonic activation .Physical and Chemical Properties Analysis

The crystal and molecular structure of the compound has been determined from three-dimensional X-ray diffraction data . Crystals are monoclinic, space group P 2 1 / c, with Z = 8 in a unit cell of dimensions a = 21·231 (6), b = 6·047 (2), c = 19·408 (5)Å, and β= 106·90 (2)° .Scientific Research Applications

Desymmetrization and Ring-closing Metathesis

The desymmetrization of trienes derived from diols via ring-closing metathesis offers a novel strategy for synthesizing structures akin to 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane. This method facilitates the synthesis of compounds like (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin, showcasing the utility in creating complex molecular architectures from simpler precursors (Burke, Müller, & Beaudry, 1999).

Aggregation Behavior in Biological Studies

Research into the aggregation behavior of Dendroctonus brevicomis in response to synthetic pheromones highlights the potential of compounds with the basic structure of 6,8-dioxabicyclo-[3.2.1.]octane. These studies demonstrate the critical role of naturally occurring compounds in the aggregation of species, providing insights into the biological activities and applications of similar bicyclic structures (Vité & Pitman, 1969).

NMR Studies and Structural Analysis

NMR studies on derivatives of 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives have contributed significantly to understanding the structural and conformational properties of these compounds. Such research aids in the unambiguous identification of diastereoisomers and provides a foundation for further chemical synthesis and applications (Marfisi, Cossu, & Aycard, 1981).

Synthetic Approaches to Natural Product Frameworks

The synthesis of the 6,8-DOBCO framework, a common structure in many biologically active natural products, demonstrates the relevance of bicyclic acetals in natural product synthesis. This research outlines various approaches for accessing the 6,8-DOBCO framework, highlighting the compound's significance in the synthesis of biologically active molecules (Zhang & Tong, 2016).

Access to Sulfur Derivatives and Catalysis

The development of methods for synthesizing sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes relates directly to the functionalization and application of bicyclic structures in various chemical contexts. These methods leverage click hydrothiolation for assembling structures from acetylene and ketones, demonstrating the versatility of bicyclic acetals in synthetic chemistry (Schmidt et al., 2018).

Mechanism of Action

Properties

IUPAC Name |

8,8-dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-4-10-2-5-6(3-11-4)7(5,8)9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUFJPDDDZWREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(C2(Cl)Cl)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)